3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furo[3,2-b]pyridine core, a cyclopentaneamido group, and a fluorophenyl moiety, contributes to its distinct chemical behavior and biological activity.
Preparation Methods
The synthesis of 3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves multiple steps, typically starting with the construction of the furo[3,2-b]pyridine core. One common method involves a multi-catalytic protocol using gold, palladium, and phosphoric acid, which enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . This method allows for the straightforward construction of diverse furo[3,2-b]pyridine derivatives with good yields and selectivity.
Chemical Reactions Analysis
3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has significant potential in scientific research, particularly in medicinal chemistry. Furo[3,2-b]pyridine derivatives, including 3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide, have been studied for their anticancer activity. They exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer cells . Additionally, these compounds have shown promise as selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, making them valuable in cancer research and drug development .
Mechanism of Action
The mechanism of action of 3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases, such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), by binding to their active sites. This binding disrupts key cellular signaling pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-cyclopentaneamido-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide can be compared with other furo[3,2-b]pyridine derivatives, such as pyridine-2(H)-one and nicotinonitrile derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties and biological activities. The unique combination of the cyclopentaneamido group and the fluorophenyl moiety in this compound contributes to its distinct chemical behavior and potential therapeutic applications .
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-13-8-3-4-9-14(13)23-20(26)18-17(16-15(27-18)10-5-11-22-16)24-19(25)12-6-1-2-7-12/h3-5,8-12H,1-2,6-7H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAAFZKADPXCML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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